molecular formula C9H11NO3 B14264437 N-(3-Hydroxy-5-methoxyphenyl)acetamide CAS No. 162155-28-4

N-(3-Hydroxy-5-methoxyphenyl)acetamide

Cat. No.: B14264437
CAS No.: 162155-28-4
M. Wt: 181.19 g/mol
InChI Key: WAXIIQHDNJOULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-5-methoxyphenyl)acetamide (CAS: 1261989-56-3) is an acetamide derivative featuring a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 5, respectively. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen atom of the aromatic amine. This compound is part of a broader class of N-substituted acetamides, which are studied for their diverse pharmacological properties, including antimicrobial, antifungal, and analgesic activities . Its structural uniqueness lies in the combination of electron-donating (methoxy) and hydrogen-bonding (hydroxyl) groups, which may influence solubility, bioavailability, and receptor interactions.

Properties

CAS No.

162155-28-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-hydroxy-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-8(12)5-9(4-7)13-2/h3-5,12H,1-2H3,(H,10,11)

InChI Key

WAXIIQHDNJOULR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methoxyphenyl)acetamide typically involves the reaction of 3-hydroxy-5-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Hydroxy-5-methoxyaniline+Acetic anhydrideThis compound+Acetic acid\text{3-Hydroxy-5-methoxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-Hydroxy-5-methoxyaniline+Acetic anhydride→this compound+Acetic acid

The reaction is usually performed in a solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-Hydroxy-5-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of N-(3-Hydroxy-5-methoxyphenyl)acetamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Positional Isomerism and Pharmacological Effects

  • Paracetamol (N-(4-Hydroxyphenyl)acetamide): Key Features: A 4-hydroxyphenyl group enables COX enzyme inhibition, providing analgesic effects . Comparison: The 3-hydroxy-5-methoxy substitution in the target compound may enhance antioxidant capacity via radical scavenging, a property less prominent in paracetamol .
  • N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide (). Key Features: Benzothiazolyl and methyl groups increase molecular weight (222.27 g/mol) and lipophilicity (XLogP3: 1.6). Activity: Potential applications in enzyme inhibition due to sulfur-nitrogen interactions .

Functional Group Influence on Solubility and Bioavailability

  • N-[3-(Decyl(methyl)amino)-5-(hydroxymethyl)phenyl]acetamide (). Key Features: Long alkyl chain (decyl) increases hydrophobicity, while hydroxymethyl enhances hydrogen bonding. Activity: Acts as a pharmaceutical intermediate with tailored solubility for specific formulations . Comparison: The target compound’s shorter substituents (hydroxy and methoxy) likely reduce logP values, improving solubility for systemic distribution compared to alkylated analogs.

Data Table: Key Properties of Selected Acetamides

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound Not reported 3-OH, 5-OCH₃ Antioxidant, potential antimicrobial
Paracetamol 151.16 4-OH Analgesic, antipyretic
Compound 47 () ~500 (estimated) 3,5-difluorophenyl, benzothiazole Gram-positive antibacterial
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide 222.27 Benzothiazole, 4-OH, 2-CH₃ Enzyme inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ~360 (estimated) Trifluoromethyl, 3-OCH₃ Kinase modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.